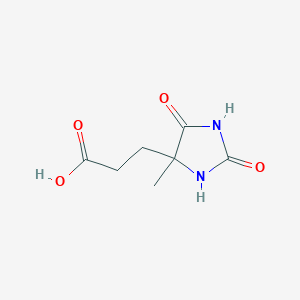

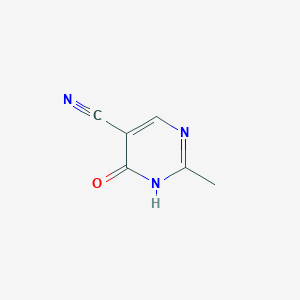

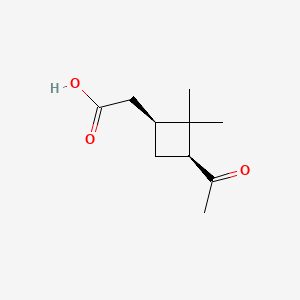

4-Hydroxy-2-methylpyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

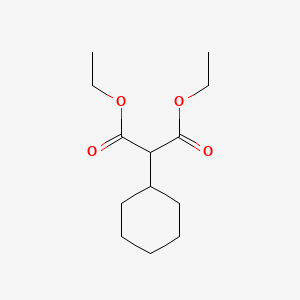

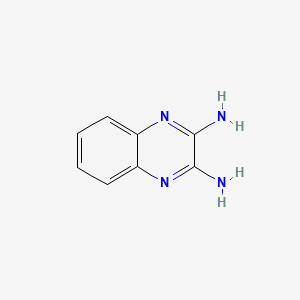

4-Hydroxy-2-methylpyrimidine-5-carbonitrile (HMPCN) is a pyrimidine-based heterocyclic compound that has been extensively studied in scientific research due to its unique chemical and biological properties. HMPCN has a wide range of applications, including drug discovery, biochemistry, and physiology. HMPCN is also known to have antiviral, anti-tumor, and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Triazolo and Cyanoamino Pyrimidines : 4-Hydroxy-2-methylpyrimidine-5-carbonitrile is used in the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles through a three-component condensation process. This synthesis demonstrates its utility in creating complex chemical structures (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Formation of Furo[2,3-d]pyrimidines : It serves as a starting material in the synthesis of Furo[2,3-d]pyrimidines and Pyrimido[4,5:4,5]furo(2,3-d)pyrimidines. These compounds are achieved through various chemical reactions including alkylation and ring closure (Moneam, Geies, El-Naggar, & Mousa, 2004).

Development of Scalable Syntheses : This compound is instrumental in developing scalable syntheses for 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1. This showcases its importance in large-scale industrial applications (Zhao, Ma, & Chen, 2012).

Biomedical Applications

Antibacterial Properties : Certain derivatives of this compound, such as pyrazolo[3,4-d]pyrimidine derivatives, have been studied for their antibacterial properties. This highlights its potential in medicinal chemistry and drug development (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Estrogen Receptor Binding Affinity : Compounds synthesized from this compound have been evaluated for their binding affinity to estrogen receptors. This suggests its relevance in studies related to hormonal therapies and breast cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream biochemical pathways, including the PI3K/Akt pathway , the RAS/RAF/MEK/ERK pathway , and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound can disrupt these pathways and potentially halt the growth and proliferation of cancer cells.

Result of Action

The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cells . This can result in the reduction of tumor size and potentially halt the progression of the disease.

Eigenschaften

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPKYRXUBCRKIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294229 |

Source

|

| Record name | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27058-54-4 |

Source

|

| Record name | 27058-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)